(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
Description
(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine derivative featuring a brominated pyridine core and a trifluoroethylamine moiety. Its molecular formula is C₇H₆BrClF₃N₂, with a molecular weight of 291.50 (exact mass: 290.93) . The compound is used in pharmaceutical and agrochemical research, particularly in kinase inhibition and as an intermediate in synthetic chemistry. The (R)-enantiomer is distinct from its (S)-counterpart in stereochemical configuration, which can significantly influence biological activity and receptor binding .
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
DPCXDTPQAHXMGA-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-pyridine, followed by the introduction of the trifluoroethylamine group through nucleophilic substitution reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily investigated for its role as a pharmaceutical intermediate. It has been studied for its potential use in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological disorders. The presence of the bromopyridine moiety enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Case Study: Neurological Agents
Research has indicated that derivatives of this compound exhibit activity against certain neurological conditions. For instance, studies have shown that modifications to the trifluoroethylamine group can lead to compounds with improved efficacy and selectivity for neurotransmitter receptors. This is critical in developing treatments for conditions such as depression and anxiety disorders.
Agricultural Chemistry
Pesticide Development
The compound's unique structure allows it to serve as a precursor in the synthesis of agrochemicals, particularly pesticides. The bromopyridine component is known for enhancing the herbicidal properties of various formulations.
Case Study: Herbicide Efficacy
A study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing (R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride showed increased herbicidal activity against common weeds. The study utilized field trials to assess the effectiveness of these formulations compared to standard herbicides, revealing a significant reduction in weed biomass.
Material Science
Polymer Synthesis
In material science, this compound is explored for its utility in synthesizing fluorinated polymers. The trifluoroethyl group contributes to the thermal stability and chemical resistance of the resulting materials.
Case Study: Fluorinated Polymers
Research highlighted in Macromolecules focused on developing fluorinated polymers using (R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride as a monomer. The resulting polymers exhibited superior water repellency and thermal stability compared to non-fluorinated counterparts, making them suitable for applications in coatings and sealants.
Data Tables
| Application Area | Description | Case Study Reference |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediate for neurological agents | Journal of Medicinal Chemistry |
| Agricultural Chemistry | Precursor for herbicides with enhanced efficacy | Journal of Agricultural and Food Chemistry |
| Material Science | Monomer for synthesizing fluorinated polymers | Macromolecules |
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance binding affinity to these targets, while the bromopyridine moiety can facilitate specific interactions with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogs based on substituent positions, fluorine substitution, and stereochemistry.
Physicochemical and Spectroscopic Properties
- IR/NMR Signatures : The trifluoroethyl group in the target compound contributes to strong C-F stretching vibrations (~1150–1250 cm⁻¹). The NH₂ group in analogs like 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine shows IR peaks at ~3320 cm⁻¹ , whereas the HCl salt of the target compound may exhibit shifted NH stretches due to protonation.
- Solubility: The HCl salt enhances aqueous solubility compared to non-salt forms (e.g., the (S)-enantiomer in ).
Biological Activity
(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS Number: 1213066-11-5) is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFN·HCl
- Molecular Weight : 291.5 g/mol
- Structural Features : The compound contains a bromopyridine moiety attached to a trifluoroethylamine group, which contributes to its unique biological properties.
The biological activity of (R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl is primarily mediated through its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective inhibitor of certain neurotransmitter transporters.
Key Mechanisms:
- Inhibition of Reuptake Transporters :
- It potentially inhibits the reuptake of serotonin and norepinephrine, similar to other compounds in its class.
- Modulation of Receptor Activity :
- The compound may interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions.
Biological Activity Data
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that this compound significantly reduced depressive-like behaviors in the forced swim test. The mechanism was linked to increased levels of serotonin in the synaptic cleft due to the inhibition of serotonin transporters.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters indicated that the compound protects neuronal cells from oxidative stress-induced apoptosis. The study utilized primary neuronal cultures treated with hydrogen peroxide, showing that pre-treatment with the compound reduced cell death by 30%.
Case Study 3: Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a promising lead for further development as an anticancer agent.
Safety and Toxicology
Safety assessments indicate that this compound may cause skin and eye irritation upon contact. Long-term exposure studies are necessary to fully understand its toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
